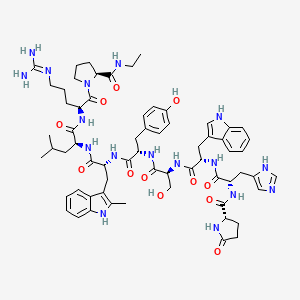
Azanidazole
Overview
Description
Azanidazole is a nitroimidazole derivative used primarily in gynecology for the treatment of trichomonal infections . It is a small molecule with the chemical formula C10H10N6O2 and a molar mass of 246.23 g/mol . The compound is known for its antimicrobial properties, particularly against protozoal infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azanidazole can be synthesized through a multi-step process involving the reaction of 2-amino-4-chloropyrimidine with 1-methyl-5-nitroimidazole . The reaction typically requires a base such as potassium carbonate and is carried out in a solvent like dimethylformamide at elevated temperatures . The final product is obtained through purification steps such as recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions
Azanidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.
Substitution: Reagents such as alkyl halides and bases like sodium hydride are used.
Major Products
The major products formed from these reactions include amino derivatives and substituted imidazole compounds .
Scientific Research Applications
Azanidazole has a wide range of applications in scientific research:
Mechanism of Action
Azanidazole exerts its effects by interfering with the DNA synthesis of protozoal organisms . The nitro group is reduced within the microbial cell, leading to the formation of reactive intermediates that damage the DNA . This results in the inhibition of cell replication and ultimately the death of the microorganism .
Comparison with Similar Compounds
Similar Compounds
Metronidazole: Another nitroimidazole derivative used for similar antimicrobial purposes.
Tinidazole: Known for its longer half-life and similar mechanism of action.
Uniqueness
Azanidazole is unique in its specific application in gynecology for trichomonal infections and its potential use as a radiosensitizer . Its chemical structure allows for specific interactions with microbial DNA, making it a valuable compound in both medical and industrial applications .
Properties
CAS No. |
62973-76-6 |
|---|---|
Molecular Formula |
C10H10N6O2 |
Molecular Weight |
246.23 g/mol |
IUPAC Name |
4-[(E)-2-(1-methyl-5-nitroimidazol-2-yl)ethenyl]pyrimidin-2-amine |
InChI |
InChI=1S/C10H10N6O2/c1-15-8(13-6-9(15)16(17)18)3-2-7-4-5-12-10(11)14-7/h2-6H,1H3,(H2,11,12,14)/b3-2+ |
InChI Key |
LHIALLMPKJMSIQ-NSCUHMNNSA-N |
SMILES |
CN1C(=CN=C1C=CC2=NC(=NC=C2)N)[N+](=O)[O-] |
Isomeric SMILES |
CN1C(=CN=C1/C=C/C2=NC(=NC=C2)N)[N+](=O)[O-] |
Canonical SMILES |
CN1C(=CN=C1C=CC2=NC(=NC=C2)N)[N+](=O)[O-] |
Appearance |
Solid powder |
melting_point |
233.5 °C |
| 62973-76-6 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
azanidazole Triclose |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1,1,1-Trifluoro-3-[[(2E,6Z,9Z,12Z,15Z)-octadeca-2,6,9,12,15-pentenyl]thio]-2-propanone](/img/structure/B1665854.png)


![N-(3,5-dichloropyridin-4-yl)-2-[1-[(4-fluorophenyl)methyl]-5-hydroxyindol-3-yl]-2-oxoacetamide](/img/structure/B1665857.png)

